Chlorohyellazole

説明

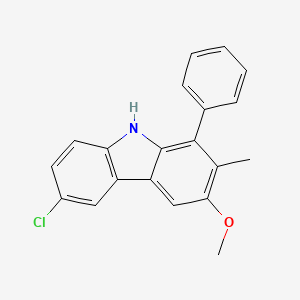

Structure

2D Structure

3D Structure

特性

分子式 |

C20H16ClNO |

|---|---|

分子量 |

321.8 g/mol |

IUPAC名 |

6-chloro-3-methoxy-2-methyl-1-phenyl-9H-carbazole |

InChI |

InChI=1S/C20H16ClNO/c1-12-18(23-2)11-16-15-10-14(21)8-9-17(15)22-20(16)19(12)13-6-4-3-5-7-13/h3-11,22H,1-2H3 |

InChIキー |

ZIOOMUSPLCJTQR-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C2C3=C(C=CC(=C3)Cl)NC2=C1C4=CC=CC=C4)OC |

正規SMILES |

CC1=C(C=C2C3=C(C=CC(=C3)Cl)NC2=C1C4=CC=CC=C4)OC |

同義語 |

chlorohyellazole |

製品の起源 |

United States |

Natural Occurrence and Biogeochemical Origins of Chlorohyellazole

Discovery and Isolation from Cyanobacteria

Chlorohyellazole, a notable carbazole (B46965) alkaloid, was first brought to scientific attention through its isolation from marine cyanobacteria. mdpi.comresearchgate.net This discovery highlighted the potential of these photosynthetic microorganisms as a source of unique and biologically active natural products.

Identification in Hyella caespitosa and Hyella patelloides

This compound, along with its non-chlorinated analog hyellazole (B1251194), was originally discovered in the marine cyanobacterium Hyella caespitosa. mdpi.comnih.govnih.gov This finding marked the initial identification of this class of compounds from a cyanobacterial source. mdpi.com Subsequent research and chemical exploration of related species have further solidified the link between the genus Hyella and the production of these carbazole alkaloids. While Hyella patelloides has been studied for other secondary metabolites like hyellamide, the initial discovery of this compound remains credited to H. caespitosa. nih.govnih.gov The order Pleurocapsales, to which Hyella belongs, is now recognized for its significant, yet largely untapped, potential for natural product discovery. nih.govacs.org

Ecological Niche and Environmental Context of Producing Organisms

The cyanobacteria responsible for producing this compound, primarily species of the genus Hyella, occupy specific and often harsh ecological niches. Hyella caespitosa is a marine cyanobacterium, typically found in intertidal and subtidal zones where it exhibits an endolithic lifestyle, boring into carbonate substrates like limestones and mollusk shells. researchgate.netresearchgate.net This boring activity contributes to the bioerosion of coastal rock formations. researchgate.net

Hyella species are adapted to a range of environmental conditions. For instance, Hyella patelloides is a marine species isolated from the Portuguese coast. algaebase.org The genus as a whole is known to inhabit diverse environments, from marine and freshwater to terrestrial, often as part of microbial mats or biofilms. discoveryjournals.org Some species are even found in extreme environments like thermal springs. discoveryjournals.org Their ability to thrive in these varied habitats is a testament to their metabolic flexibility and the production of specialized secondary metabolites, which may play roles in chemical defense, nutrient acquisition, or protection from environmental stressors.

Biosynthetic Pathways of this compound

The biosynthesis of this compound, while not yet fully elucidated for this specific molecule, can be inferred from the general understanding of carbazole alkaloid formation in microorganisms and the study of related biosynthetic gene clusters.

Proposed General Mechanisms of Carbazole Skeleton Formation

The formation of the carbazole skeleton in microbial natural products is a complex process. In many bacteria, the biosynthesis of carbazole alkaloids is initiated by the condensation of two key precursors, often derived from the shikimate and acetate (B1210297) pathways. A crucial step in the formation of the tricyclic carbazole core involves an intramolecular cyclization. mdpi.com Enzymes such as carbazole synthases, which can be thiamine-dependent, and ketosynthase-like enzymes play a pivotal role in constructing the foundational carbazole structure. mdpi.com Other enzymatic modifications, including oxidation and chlorination, then tailor the core structure to produce the final diverse array of carbazole alkaloids.

Role of Tryptophan, Pyruvate, and Acetate in Biosynthesis

The biosynthesis of many carbazole alkaloids relies on fundamental building blocks from primary metabolism. Tryptophan, an aromatic amino acid, is a common precursor for one of the aromatic rings and the nitrogen atom of the carbazole nucleus. Pyruvate and acetate units, derived from glycolysis and fatty acid metabolism respectively, are often incorporated to form the second aromatic ring and any associated side chains. While the specific precursors for this compound have not been experimentally confirmed, the general biosynthetic logic for carbazole alkaloids strongly suggests the involvement of these key metabolic building blocks.

Enzymatic Steps and Catalytic Mechanisms in Chlorination and Functionalization

Enzymatic Functionalization: Assembly of the Carbazole Core

The construction of the hyellazole carbazole ring is believed to follow a multi-step enzymatic cascade, starting from common primary metabolites. nih.gov Studies on bacterial carbazole biosynthesis suggest a pathway initiated from L-tryptophan. nih.gov

The key enzymatic transformations are proposed as follows:

Precursor Formation: The pathway likely begins with the conversion of L-tryptophan into indole-3-pyruvate (IPA) through the action of an aminotransferase, which removes the amino group. nih.gov

Carbon-Carbon Bond Formation: A crucial step involves a carboligation reaction catalyzed by a Thiamine diphosphate (B83284) (ThDP)-dependent enzyme. nih.govresearchgate.netrsc.org This enzyme facilitates the C-C bond formation between two precursor molecules, such as indole-3-pyruvate and pyruvate, to create a β-ketoacid intermediate. nih.govrsc.org In some bacterial systems, this step has been shown to be essential and rate-limiting. rsc.org

Cyclization and Aromatization: The final assembly of the tricyclic structure is accomplished by a set of enzymes, including a β-ketoacyl-ACP synthase (KAS) III-like enzyme and a dedicated carbazole synthase or aromatase/cyclase. nih.govresearchgate.netmdpi.com The KASIII-like enzyme catalyzes a key condensation reaction, and the carbazole synthase (e.g., CqsB2 in the carquinostatin pathway) is responsible for the final cyclization and aromatization to yield the stable carbazole nucleus. nih.govresearchgate.net

The following table summarizes the inferred enzymatic steps involved in the functionalization process leading to the hyellazole skeleton.

| Step | Enzyme Type | Proposed Precursor(s) | Catalytic Function | Reference(s) |

| 1 | Aminotransferase | L-tryptophan | Deamination | nih.gov |

| 2 | ThDP-dependent Enzyme | Indole-3-pyruvate, Pyruvate | C-C bond formation (Carboligation) | nih.govrsc.org |

| 3 | KASIII-like Enzyme & Carbazole Synthase | β-ketoacid intermediate | Decarboxylative condensation, Cyclization, and Aromatization | nih.govresearchgate.netmdpi.com |

Enzymatic Chlorination: Halogenation of the Carbazole Scaffold

The conversion of hyellazole to this compound requires the specific addition of a chlorine atom to the aromatic carbazole ring. This reaction is catalyzed by a halogenase enzyme. Given that the substrate is an electron-rich aromatic system, the enzyme responsible is almost certainly a flavin-dependent halogenase (FDH) . chemrxiv.orgasm.org This classification is strongly supported by the discovery of BGCs for other chlorinated carbazole alkaloids in Streptomyces species, which contain genes for both a tryptophan halogenase and its requisite flavin reductase partner. nih.govnih.gov

FDHs are typically two-component systems that catalyze regioselective halogenation with high precision, avoiding the use of toxic molecular halogens. psu.eduresearchgate.net The catalytic mechanism is a well-orchestrated process:

FADH₂ Generation: A dedicated flavin reductase utilizes NADH to reduce flavin adenine (B156593) dinucleotide (FAD) to its reduced form, FADH₂. researchgate.net This FADH₂ is the key cofactor required by the halogenase.

Formation of the Chlorinating Species: The halogenase component binds FADH₂, molecular oxygen (O₂), and a chloride ion (Cl⁻). In the enzyme's active site, FADH₂ reacts with O₂ to form a C4a-hydroperoxyflavin intermediate. psu.edu This potent oxidizing species then reacts with the chloride ion to generate hypochlorous acid (HOCl), the active chlorinating agent. nih.govmdpi.com

Regiospecific Chlorination: The highly reactive HOCl does not simply diffuse away. Instead, it is believed to travel through a 10 Å-long tunnel within the enzyme from the flavin-binding site to the substrate-binding site. mdpi.com Here, a conserved lysine (B10760008) residue in the active site plays a critical role. nih.gov It is proposed that the HOCl reacts with the lysine's side-chain amine to form a long-lived, covalent lysine-chloramine (Lys-εNH-Cl) intermediate. nih.gov This enzyme-bound intermediate holds the chlorine in a specific orientation, allowing it to be delivered to the correct position on the hyellazole substrate (C-6) via electrophilic aromatic substitution, thus ensuring the high regiospecificity of the reaction. nih.govmdpi.com

The key components and mechanism of this enzymatic chlorination are detailed in the table below.

| Component/Step | Description | Function | Reference(s) |

| Flavin Reductase | An NADH-dependent partner enzyme. | Provides reduced FADH₂ to the halogenase. | chemrxiv.orgresearchgate.net |

| Flavin-Dependent Halogenase | The catalytic enzyme that binds the substrate (hyellazole). | Catalyzes the regiospecific chlorination reaction. | chemrxiv.orgmdpi.com |

| Catalytic Mechanism | |||

| 1. Activation | FADH₂, O₂, and Cl⁻ react in the active site. | Generation of hypochlorous acid (HOCl). | nih.gov |

| 2. Intermediate Formation | HOCl reacts with a conserved active site lysine residue. | Forms a stable, covalent lysine-chloramine intermediate. | nih.gov |

| 3. Halogen Transfer | The enzyme-bound chloramine (B81541) transfers Cl⁺ to the carbazole ring. | Ensures precise, regiospecific electrophilic aromatic substitution. | nih.govmdpi.com |

Advanced Synthetic Methodologies for Chlorohyellazole and Derivatives

Retrosynthetic Analysis of the Carbazole (B46965) Framework

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. youtube.comyoutube.com For the carbazole framework, which forms the core of chlorohyellazole, synthetic strategies can generally be divided into two main pathways: the formation of the outer benzene (B151609) rings (A/C rings) or the construction of the central pyrrole (B145914) ring (B ring). rsc.org

Formation of the Pyrrole (B) Ring: This is a common approach that involves forming the central five-membered ring. Key disconnections often involve breaking one C-N bond and one C-C bond of the pyrrole ring. This can be achieved through strategies like the Cadogan cyclization of 2-nitrobiaryls, Fischer-Borsche synthesis, or palladium-catalyzed domino reactions like Buchwald-Hartwig amination combined with C-H activation. rsc.org

Formation of a Benzene (A or C) Ring: This alternative strategy involves starting with a substituted indole (B1671886) derivative and constructing one of the outer benzene rings. This pathway is particularly relevant for methods involving electrocyclic reactions or certain annulation strategies. rsc.org Disconnections are made across the newly formed benzene ring, leading back to a functionalized indole precursor.

For this compound, a 1-phenyl-3-methyl-6-chloro-carbazole derivative, retrosynthesis could involve disconnecting the C4a-C4b and C9a-N9 bonds (pyrrole formation) or disconnecting bonds within the A or C rings (benzene ring formation), depending on the chosen synthetic route.

Total Synthesis Approaches to this compound

Several distinct and innovative total synthesis strategies have been developed to construct the this compound molecule.

Transition-Metal-Free Condensation Reactions

The cornerstone of this methodology is the intramolecular conjugate addition of an enolate to an ortho-nitro-substituted system, such as a 2-nitrocinnamaldehyde (B74183) or a 2-nitrochalcone. nih.govrsc.org The reaction is typically promoted by a mild base like cesium carbonate (Cs₂CO₃). researchgate.net

The proposed pathway begins with the base-mediated generation of an enolate from a β-ketoester or a similar active methylene (B1212753) compound. researchgate.net This enolate then undergoes a Michael addition to the α,β-unsaturated system of the 2-nitrochalcone. The resulting new enolate intermediate subsequently attacks the ortho-nitro group in an intramolecular fashion, forming a bicyclic intermediate and constructing the foundational rings of the carbazole skeleton. nih.govresearchgate.net This tandem reaction cascade efficiently forms multiple bonds in a single pot. nih.gov

A unique feature of this synthesis is the subsequent cleavage of the N-O bond in the bicyclic intermediate without requiring an external reducing agent. nih.govrsc.org After the initial cyclization forms the bicyclic intermediate 12 , a reorganization of the O-N-OH moiety is proposed to occur. researchgate.net This rearrangement, followed by the base-assisted elimination of a water or hydrogen peroxide molecule, leads to the aromatization of the newly formed ring system. researchgate.net The process culminates in a double tautomerization sequence to furnish the final, stable 3-hydroxycarbazole product. researchgate.net This in-situ, non-reductive N-O bond cleavage is a key innovation, distinguishing it from classical methods like the Cadogan cyclization that require harsh, reductive conditions. nih.govrsc.org

Electrocyclic Reactions of Indole Derivatives

Electrocyclic reactions provide a powerful method for forming the carbazole framework by constructing one of the benzene rings from an indole precursor. rsc.org These reactions involve the concerted reorganization of π-electrons within a linear conjugated system to form a cyclic product.

One prominent example is the allene-mediated electrocyclic reaction. daneshyari.com In this approach, a propargyl ether derived from a 2-formylindole is treated with a fluoride (B91410) source to generate a transient allenyl intermediate. This intermediate then undergoes a 6π-electrocyclic reaction involving the indole's 2,3-bond to form the carbazole ring system in moderate to good yields. daneshyari.com

Another powerful method is the photoinitiated dehydrogenative cyclization of 3-styryl indoles. nih.gov Under UV irradiation and in an inert atmosphere, these substrates undergo an intramolecular 6π-electrocyclic ring closure. This is followed by a cascade involving a rsc.orgdaneshyari.com-hydride shift and tautomerization, ultimately leading to the elimination of a hydrogen molecule to form the aromatic benzo[a]carbazole product in excellent yields. nih.gov

Palladium-Catalyzed Cross-Coupling Strategies for Carbazole Construction

Palladium catalysis offers a versatile and robust platform for the synthesis of carbazoles. These strategies often involve the formation of the central pyrrole ring through C-N and C-C bond formations. rsc.org

One such strategy is the tandem palladium-catalyzed Suzuki cross-coupling and Cadogan cyclization. rsc.org Another powerful method involves the intramolecular C-H functionalization and C-N bond formation from a biaryl amide precursor. nih.gov In this approach, a biaryl acetamide, prepared via a Suzuki-Miyaura coupling, undergoes an intramolecular cyclization catalyzed by palladium(II) acetate (B1210297). This reaction selectively functionalizes an arene C-H bond to form the new C-N bond, completing the carbazole's pyrrole ring. The method is compatible with a wide variety of functional groups and allows for the controlled assembly of unsymmetrical carbazoles. nih.gov

Furthermore, Pd/Cu co-catalyzed one-pot reactions have been developed where 2-allyl-3-iodoindoles react with terminal alkynes. acs.org This sequence involves a Sonogashira-type coupling, followed by isomerization and a final cyclization/aromatization cascade to efficiently produce the polysubstituted carbazole core. acs.org

Wittig Reaction and Thermal Cyclization Routes

A notable strategy for constructing the carbazole framework of this compound involves a Wittig reaction followed by a thermal cyclization. ncl.res.innih.govrsc.orgrsc.org This approach is a key feature in the total synthesis of several carbazole alkaloids, including hyellazole (B1251194) and its chlorinated analog. ncl.res.innih.govacs.orgacs.org The synthesis of 3-oxygenated carbazoles, for instance, can be achieved in four steps starting from 1-acetyl-2-methoxy-1,2-dihydroindol-3-one, utilizing a Wittig reaction to generate 3-alkylindoles. rsc.org

The process typically commences with the condensation of indole-2,3-diones with a suitable ketone, such as 4-phenylbut-3-en-2-one, to form 3-hydroxy derivatives. rsc.orgpsu.edu These intermediates are then dehydrated to yield 3-(buta-1,3-dienyl)indoles. rsc.orgpsu.edu The subsequent and crucial step is a thermal electrocyclic reaction of this triene system. clockss.org Heating the 3-(buta-1,3-dienyl)indole, for example in decalin with a palladium on carbon (Pd-C) catalyst, induces cyclization and subsequent dehydrogenation to furnish the carbazole alkaloid. acs.org This method has been successfully applied to synthesize both hyellazole and 6-chlorohyellazole. rsc.orgacs.orgpsu.edu

An alternative within this strategy involves the Wittig reaction of an appropriate ketone with an ylide to produce a 3-(2-oxobut-3-enyl)indole. ncl.res.in This intermediate, upon heating, undergoes an electrocyclic reaction to form the carbazole ring. ncl.res.in While this method is effective, the high temperatures required for thermal cyclization can be a limitation. researchgate.net

| Table 1: Key Intermediates in Wittig/Thermal Cyclization Route | |

| Starting Material | Indole-2,3-diones |

| Intermediate 1 | 3-Hydroxy-3-(butenoyl)indol-2-ones |

| Intermediate 2 | 3-(Buta-1,3-dienyl)indoles |

| Final Product | Hyellazole/Chlorohyellazole |

Multi-Step Approaches from Precursors such as 2-Methyl-3-nitroaniline (B147196)

Multi-step syntheses starting from simple, commercially available precursors like 2-methyl-3-nitroaniline offer a high degree of flexibility and control in assembling the this compound structure. rsc.orgresearchgate.net A documented total synthesis of hyellazole and its derivatives begins with 2-methyl-3-nitroaniline, which is a yellowish crystalline solid. rsc.orgontosight.aisigmaaldrich.comnih.gov

A representative synthetic sequence involves the following key transformations rsc.org:

Diazotization and Iodination : The amino group of 2-methyl-3-nitroaniline is converted into a diazonium salt, which is then substituted with iodine. rsc.org

Batcho-Leimgruber Indole Synthesis : The resulting 1-iodo-2-methyl-3-nitrobenzene (B91180) can be converted to an indole derivative. rsc.org

Fischer Indole Cyclization : Alternatively, a Japp–Klingemann coupling reaction can be used to form a phenylhydrazone, which then undergoes Fischer indole cyclization to build the carbazole precursor. rsc.orgresearchgate.net

Cross-Coupling and Cyclization : A palladium-catalyzed Suzuki cross-coupling reaction can be employed to form a key biphenyl (B1667301) intermediate, which is then cyclized to the carbazole core. rsc.org

This strategic approach allowed for the total synthesis of hyellazole and 4-deoxycarbazomycin B, showcasing its utility in producing various carbazole alkaloids. rsc.orgresearchgate.net

Chemo- and Regioselective Functionalization Strategies

The ability to selectively introduce functional groups onto the carbazole skeleton is crucial for creating derivatives with modified biological activities. researchgate.netchim.it

Derivatization from Hyellazole via Halogenation

The direct halogenation of hyellazole is a straightforward method for the synthesis of this compound. researchgate.netresearchgate.net Given that the carbazole nucleus is electron-rich, it readily undergoes electrophilic substitution. The first conversion of hyellazole to 6-chlorohyellazole was achieved through regiospecific halogenation. researchgate.netresearchgate.net Bromination of related 3-methoxy-1-phenylcarbazole derivatives has also been demonstrated by reacting them with bromine in dichloromethane. psu.edu The regioselectivity of these reactions is influenced by the directing effects of the substituents already present on the carbazole ring. rsc.org

Introduction of Diverse Functional Groups on the Carbazole Moiety

A wide array of functional groups can be introduced onto the carbazole moiety to generate novel derivatives. researchgate.netlmaleidykla.ltrsc.orgnih.gov Transition metal-catalyzed C-H activation and functionalization have become powerful tools for this purpose. chim.it

Key functionalization reactions include:

Alkylation, Arylation, and Alkenylation : These reactions, often catalyzed by transition metals like palladium or rhodium, allow for the introduction of various hydrocarbon groups at specific positions of the carbazole ring. chim.it Dual palladium-photoredox catalysis has been used for the regioselective arylation of carbazoles. rsc.org

Acylation, Cyanation, and Halogenation : These functional groups can be installed using various reagents and catalytic systems, providing handles for further synthetic transformations. chim.itlmaleidykla.lt

Annulation Reactions : Benzannulation of 2-alkenylindoles with aldehydes, using Brønsted acid/base-catalyzed sequential-triple-relay catalysis, provides an efficient one-pot synthesis of structurally diverse carbazoles, including hyellazole and 6-chlorohyellazole. researchgate.net

A recently developed protocol allows for the introduction of various functional groups at all positions of the newly formed aromatic ring of the carbazole moiety during its construction, which was demonstrated in the concise synthesis of hyellazole and this compound. rsc.orgnih.gov

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of complex molecules like this compound is essential for environmental sustainability. ijsetpub.comresearchgate.netrsc.org The focus is on developing more efficient, selective, and environmentally benign methodologies. researchgate.net

Key green chemistry strategies applicable to carbazole synthesis include:

Catalysis : The use of catalysts, including biocatalysts like enzymes, can enhance reaction selectivity, reduce energy consumption, and allow for reactions under milder conditions. ijsetpub.comnumberanalytics.comdoi.org Cost-effective copper catalysts have been used for the synthesis of functionalized carbazole derivatives. rsc.orgrsc.org

Atom Economy : Designing syntheses to maximize the incorporation of all starting materials into the final product is a core principle. researchgate.net This involves minimizing the use of protecting groups and choosing high-yielding reactions.

Sustainable Solvents and Reagents : Replacing hazardous organic solvents with greener alternatives like water, 2-MeTHF, or ionic liquids is a key goal. ijsetpub.comdoi.org Phase transfer catalysis can also facilitate reactions in greener solvent systems. doi.org

Process Intensification : Techniques like microwave-assisted synthesis can accelerate reactions, often leading to higher yields and reduced energy usage. numberanalytics.com One-pot, multi-component reactions are also highly desirable as they reduce waste from intermediate workups and purifications. rsc.orgrsc.org

Investigation of Molecular and Cellular Mechanisms of Action of Carbazole Alkaloids

Identification of Putative Molecular Targets for Carbazole (B46965) Alkaloids (General)

Carbazole alkaloids, a class of heterocyclic aromatic compounds, are recognized for their diverse biological activities, which stem from their interaction with various molecular targets crucial for cell function and proliferation. nih.gov The planar tricyclic structure of the carbazole scaffold is a key feature that enables these molecules to interact with biological macromolecules. nih.govnih.gov

Interaction with Kinases (e.g., Aurora Kinases A and B)

Kinases are critical regulators of numerous cellular processes, and their misregulation is a hallmark of diseases like cancer, making them prime therapeutic targets. The Aurora kinase family, comprising serine/threonine kinases, is essential for the proper execution of mitosis. nih.govfrontiersin.org Overexpression of Aurora kinases is linked to tumorigenesis, and their inhibition can lead to mitotic catastrophe and cell death. frontiersin.orgmdpi.com

Several small molecule inhibitors targeting Aurora kinases have been developed, with some featuring scaffolds structurally related to alkaloids. nih.govnih.gov For instance, certain indazole derivatives have been identified as potent inhibitors of Aurora kinases A and B. nih.gov The mechanism involves binding to the ATP-binding pocket of the kinase, preventing phosphorylation of downstream substrates like histone H3, which is a critical step for chromosome condensation and segregation. nih.gov This inhibition disrupts mitotic events, leading to failed cytokinesis and endoreduplication. nih.gov The activity of Aurora kinase A, in particular, has been shown to be a mechanism of resistance to other targeted therapies, suggesting that its inhibition could overcome drug resistance. youtube.com

DNA Intercalation and Topoisomerase Inhibition (General Carbazole Activity)

The planar aromatic structure of the carbazole nucleus is well-suited for DNA intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix. tandfonline.commdpi.com This interaction can distort the DNA structure, interfering with fundamental processes like DNA replication and transcription. nih.govnih.gov

Furthermore, this interaction with DNA is often linked to the inhibition of topoisomerases. tandfonline.com Topoisomerases are vital enzymes that resolve topological DNA problems during replication, transcription, and chromosome segregation by cleaving and religating DNA strands. nih.govtandfonline.com Carbazole derivatives have been identified as potent inhibitors of topoisomerase II (Topo II). nih.govnih.gov These compounds can act as catalytic inhibitors, which block the enzymatic activity of Topo II without stabilizing the DNA-enzyme cleavage complex, a mechanism that leads to less DNA damage compared to Topo II poisons. nih.govfrontiersin.org For example, the symmetrically substituted carbazole derivative 3,6-di(2-furyl)-9H-carbazole was found to be a novel catalytic inhibitor of Topo IIα, effectively inhibiting its DNA relaxation and decatenation activities. nih.govnih.gov This inhibition of topoisomerase function ultimately disrupts DNA maintenance and can trigger cell death pathways. researchgate.net

Cellular Responses and Pathway Modulation in In Vitro Models (Non-Clinical)

In non-clinical, in vitro settings, carbazole alkaloids elicit a range of cellular responses that underscore their potential as bioactive compounds. These responses are primarily characterized by the disruption of the cell cycle and the activation of programmed cell death.

Induction of Cell Cycle Arrest and Apoptosis in Model Cell Systems

A common mechanism of action for many carbazole alkaloids is the induction of cell cycle arrest. tandfonline.com This process halts cell proliferation at specific checkpoints, preventing damaged cells from dividing. For instance, the carbazole alkaloid girinimbine was shown to cause G0/G1 phase arrest in HepG2 human hepatocellular carcinoma cells. mdpi.com Similarly, mahanimbine and murrayafoline-A arrest cells in the G0/G1 phase. mdpi.com Another carbazole, murrayanine, arrested A549 lung adenocarcinoma cells at the G2/M phase of the cell cycle. nih.gov This cell cycle blockade is often a precursor to apoptosis.

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous or damaged cells. Carbazole alkaloids have been repeatedly shown to induce apoptosis in various cancer cell lines. tandfonline.com The mechanisms often involve:

Mitochondrial Damage : H-107, a derivative of the carbazole alkaloid calothrixin B, induced apoptosis in HEL cells by damaging mitochondria. nih.gov

Caspase Activation : The apoptotic pathway is executed by a cascade of enzymes called caspases. Murrayanine increased the cleavage of caspase-3 and caspase-9 in A549 cells, while H-107 also activated the caspase cascade. nih.govnih.gov

DNA Fragmentation : A hallmark of late-stage apoptosis is the fragmentation of nuclear DNA. Girinimbine treatment led to significant DNA fragmentation in HepG2 cells. mdpi.com

Effects on Cellular Growth and Colony Formation

The culmination of cell cycle arrest and apoptosis induction is the significant inhibition of cancer cell growth and proliferation. The antiproliferative effects of carbazole alkaloids have been demonstrated across a wide range of cancer cell lines. nih.gov For example, the carbazole alkaloid mahanine inhibits the growth of leukemia cells, and mahanimbine has been reported to halt the growth of pancreatic cancer cells. nih.gov

The MTT assay, which measures cell viability, is commonly used to quantify these effects. Studies on girinimbine showed a dose- and time-dependent decrease in the viability of HepG2 cells. mdpi.com Similarly, H-107, a calothrixin B derivative, potently inhibited the proliferation of HEL cells with an IC₅₀ value of 3.63 ± 0.33 μM. nih.gov The ability of cancer cells to form colonies, a measure of their self-renewal and tumorigenic potential, is also significantly hampered by carbazole alkaloids. This inhibition of colony formation further supports the potential of these compounds to control cancer cell proliferation.

Structure-Activity Relationship (SAR) Studies for Carbazole Alkaloids

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For carbazole alkaloids, SAR studies help to identify the key functional groups and structural features responsible for their cytotoxic and other biological effects, guiding the design of more potent and selective analogues. esisresearch.orgmdpi.com

The core carbazole scaffold is a fundamental element for activity. nih.gov However, the nature and position of substituents on this tricyclic system play a crucial role in modulating biological effects. nih.gov

Key SAR observations for various heterocyclic compounds, including benzazoles which share features with carbazoles, include:

Influence of the Heterocyclic Core : Studies comparing benzoxazole, benzimidazole, and benzothiazole derivatives showed that the benzothiazole ring system enhanced antimicrobial activity against Staphylococcus aureus. esisresearch.org This highlights that the specific heteroatoms within the ring system can fine-tune biological targeting.

Role of Substituents : The addition of electron-withdrawing groups, such as a nitro group, at specific positions on the fused ring system can increase activity against certain microbes like E. coli and C. albicans. esisresearch.org

Impact of Substitution Position : For a series of thiazole aminobenzamide derivatives, SAR analysis revealed that small substituents at one position (R¹), hydrophilic groups at another (R²), and bulky amino acid groups at a third (R³) could be beneficial for improving anti-leukemia activity. nih.gov

Aryl vs. Hetaryl Groups : In one study of thiazole derivatives, aryl (aromatic hydrocarbon) substituents led to better activity compared to hetaryl (heterocyclic aromatic) substituents. mdpi.com Within the aryl-substituted compounds, para-substitution was generally more favorable than meta-substitution. mdpi.com

These studies demonstrate that a systematic modification of the carbazole alkaloid structure can lead to compounds with improved potency and selectivity for specific biological targets.

Design and Synthesis of Chlorohyellazole Analogs for Mechanistic Elucidation

The absence of detailed SAR data is mirrored by a lack of reported efforts in the design and synthesis of this compound analogs specifically aimed at elucidating its mechanism of action. While the total synthesis of this compound has been achieved, the literature does not describe the systematic creation of a library of analogs with specific structural modifications.

The synthesis of such analogs would be a critical step in a comprehensive medicinal chemistry campaign. By systematically altering different parts of the this compound scaffold—for instance, by modifying the position or nature of the chloro substituent, altering the carbazole core, or changing the side chain—researchers could probe the compound's mechanism of action. The biological evaluation of these analogs would provide invaluable data to construct a robust SAR model, which in turn could shed light on the molecular pathways modulated by this compound. Unfortunately, at present, there is no evidence of such studies having been conducted or published.

Computational Chemistry Applications in Chlorohyellazole Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. aacrjournals.org This technique is instrumental in drug discovery for predicting the interaction between a ligand, such as chlorohyellazole, and its target protein at the atomic level. osdd.netresearchgate.net

While specific molecular docking studies exclusively on this compound are not extensively documented in the available literature, a wealth of research on its parent structure, the carbazole (B46965) nucleus, provides a strong basis for predicting its interactions. Carbazoles are recognized for their wide-ranging biological activities, which has led to numerous docking studies against various protein targets. ajrconline.org These studies help identify potential mechanisms of action for carbazole alkaloids like this compound.

For instance, carbazole derivatives have been investigated as inhibitors for several protein kinases, which are crucial targets in cancer therapy. Docking studies on Bruton's tyrosine kinase (BTK), a target for rheumatoid arthritis, have been performed with carbazole carboxamide derivatives. mdpi.com These simulations predict the binding affinity and key interactions within the kinase's active site. mdpi.com Similarly, oxindole-based carbazoles have been identified as potential inhibitors of Aurora B kinase through molecular docking screens. nih.gov In one such study, a lead compound was predicted to occupy the ATP-binding site of Aurora B, a crucial protein for cell division. nih.gov

Molecular docking was also central to identifying a novel inhibitor for the mTOR/PI3K pathway, where a library of compounds was screened against a homology model of mTOR. aacrjournals.org The top-ranked compounds were then subjected to induced fit docking (IFD), a more advanced method that allows for protein flexibility, to refine the binding poses and improve accuracy. aacrjournals.org These computational approaches have also been used to design novel antimicrobial agents by targeting bacterial enzymes. mdpi.com For example, thymoquinone, a natural product, was docked against several antibacterial target proteins, with molecular dynamics (MD) simulations used to confirm the stability of the most effective binding modes. mdpi.com

The insights from these studies on various carbazole derivatives can be extrapolated to this compound. It is plausible that this compound would bind to similar protein kinase targets, with its chlorine and methyl substitutions influencing the specific interactions and binding affinity. The general binding mode would likely involve the planar carbazole ring system forming hydrophobic and pi-stacking interactions, while the N-H group could act as a hydrogen bond donor.

| Target Protein | Carbazole Derivative Type | Predicted Interactions / Findings |

| Bruton's Tyrosine Kinase (BTK) | Carbazole carboxamides | Docking confirmed binding affinity and interactions, guiding the design of new inhibitors. mdpi.com |

| Aurora B Kinase | Oxindole-based carbazoles | The compound occupies the ATP-binding site, inhibiting kinase activity. nih.gov |

| mTOR Kinase | Natural Product Library | A novel mTOR/PI3K dual inhibitor was identified through a combination of Glide and Induced Fit Docking. aacrjournals.org |

| Bacterial Enzymes (e.g., Ddl) | Thymoquinone | In silico docking identified preferred protein targets, with MD simulations confirming stable binding. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govpreprints.org By identifying key physicochemical properties and structural features that influence activity, QSAR models can predict the efficacy of novel compounds before they are synthesized. nih.gov

Several QSAR studies have been successfully conducted on carbazole derivatives to model their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comresearchgate.netsci-hub.se These studies typically involve calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods like Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), or Comparative Molecular Field Analysis (CoMFA) to build the predictive model. mdpi.comresearchgate.netsci-hub.se

For example, a 3D-QSAR study on 132 carbazole carboxamide derivatives as BTK inhibitors developed robust CoMFA and CoMSIA models. mdpi.com The statistical quality of these models was confirmed through internal and external validation procedures, yielding high cross-validated correlation coefficients (q²) and conventional correlation coefficients (r²). mdpi.comnih.gov The CoMFA model had a q² of 0.761 and r² of 0.933, while the CoMSIA model showed even better statistics with a q² of 0.891 and r² of 0.988. mdpi.com

Another study focused on carbazole derivatives containing chalcone (B49325) analogues as topoisomerase II (Topo II) inhibitors. researchgate.netsci-hub.se This research employed both MLR and ANN methods to develop QSAR models, which were validated and showed good correlation between predicted and experimental activities. researchgate.netsci-hub.se The models revealed that the octanol-water partition coefficient was a critical parameter, indicating the importance of lipophilicity for the compound's activity. researchgate.netsci-hub.se

The validation of a QSAR model is a critical step to ensure its predictive power and robustness. nih.gov This involves internal validation techniques like leave-one-out (LOO) cross-validation and external validation using a test set of compounds that were not used in model development. mdpi.comnih.govsci-hub.se

| Carbazole Series / Target | QSAR Method | Key Validation Statistics |

| Carbazole Carboxamides / BTK Inhibition | CoMFA | q² = 0.761, r² = 0.933 mdpi.com |

| Carbazole Carboxamides / BTK Inhibition | CoMSIA | q² = 0.891, r² = 0.988 mdpi.com |

| Carbazole Chalcones / Topo II Inhibition | MLR, ANN | High correlation between experimental and predicted activities reported. researchgate.netsci-hub.se |

| Carbazole Analogs / Antibacterial | Semiempirical AM1 | Atoms at specific positions (C8, C9, C10, C12) were found to be critical for activity. unmul.ac.id |

A primary application of validated QSAR models is the virtual screening and design of novel derivatives with enhanced biological activity. nih.gov The contour maps generated from 3D-QSAR methods like CoMFA and CoMSIA provide a visual guide for structural modification. mdpi.com These maps highlight regions where steric bulk, positive or negative charges, or hydrogen bond donors/acceptors would be favorable or unfavorable for activity.

In the study of BTK inhibitors, the CoMFA/CoMSIA contour maps suggested that bulky substitutions at the R1 position and the introduction of hydrophilic groups at the R1 and R4 positions were important for improving inhibitory activity. mdpi.com Similarly, a hydrogen-bond donor was preferred at the 1-position of the carbazole ring. mdpi.com These insights provide a clear roadmap for designing new, potentially more potent BTK inhibitors. mdpi.com

Likewise, QSAR models for carbazole-based Topo II inhibitors have been used to provide useful guidelines for designing new oral active medications. researchgate.netsci-hub.se By understanding the relationship between structural features and activity, researchers can prioritize the synthesis of compounds that are most likely to succeed, saving significant time and resources. researchgate.netsci-hub.se The ultimate goal is to use these predictive models to screen large virtual libraries of compounds and identify novel leads with high predicted activity for specific biological targets. nih.gov

Theoretical Studies on Reaction Mechanisms and Energetics in Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms and energetics of chemical reactions. nih.gov These theoretical studies can elucidate complex reaction pathways, identify transition states, and calculate activation energies, providing insights that are often difficult to obtain through experimental means alone. nih.govaip.org

The synthesis of the carbazole core is a key step in producing this compound. researchgate.netpsu.edu Computational studies have explored various methods for carbazole formation. For example, the mechanisms of gold-, platinum-, and silver-catalyzed formation of carbazole alkaloids from terminal alkynes have been investigated computationally. nih.gov Using hybrid DFT functionals like B3LYP and M06-2X, researchers have determined the energetics of the reaction pathways, showing how electronic properties of the substituents play a crucial role. nih.gov

Another computational analysis focused on the aromatization of tetrahydrocarbazole to carbazole over a Palladium (Pd) surface, a common final step in many carbazole syntheses. aip.org DFT modeling was used to detail the reaction mechanism and calculate the reaction and activation energies for the elementary steps of dehydrogenation. aip.org

These theoretical approaches are not limited to the core structure. They can also be applied to understand the regioselectivity of chlorination in the synthesis of this compound. By modeling the electronic structure of the hyellazole (B1251194) intermediate, DFT calculations can predict the most likely site for electrophilic aromatic substitution, explaining why the chlorine atom is introduced at the 6-position. Such studies provide a theoretical foundation for optimizing reaction conditions and developing new synthetic methodologies for carbazole alkaloids. spiedigitallibrary.org

| Reaction Studied | Computational Method | Key Findings |

| Metal-Catalyzed Carbazole Formation | DFT (B3LYP, M06-2X) | Investigated energetics and electronic effects in gold-, platinum-, and silver-catalyzed cyclizations. nih.govresearchgate.net |

| Tetrahydrocarbazole Aromatization | DFT | Modeled the reaction mechanism and calculated activation energies for dehydrogenation on a Pd(111) surface. aip.org |

| Polymer Synthesis Design | DFT (B3LYP/6-31G) | Calculated electronic binding energies to select the optimal monomer (carbazole) for synthesizing a molecularly imprinted polymer. spiedigitallibrary.org |

In Silico Exploration of Structural Dynamics and Conformational Space

Computational methods such as conformational analysis and molecular dynamics (MD) simulations are used to explore the flexibility of molecules. lasalle.mx Conformational analysis of synthetic intermediates leading to hyellazole and this compound has been performed using X-ray crystallography and computational modeling. psu.edu For example, studies on related indole (B1671886) derivatives have analyzed the puckering and planarity of ring systems within the molecule, which can influence the final cyclization step. psu.edu The conformation of precursors, such as s-cis versus s-trans, can be determined and has been shown to be influenced by the position of substituents. researchgate.net

MD simulations can provide a more detailed picture by simulating the movement of a molecule over time in a solvated, biological environment. mdpi.com An MD simulation of a ligand docked into a protein's binding site can assess the stability of the binding pose, revealing how the ligand and protein side chains adjust to each other. mdpi.comlasalle.mx This provides a dynamic view of the ligand-protein interactions, which is more representative of the real biological system than a static docked image. While specific MD simulations for this compound were not found, this technique is standard in modern drug design projects involving carbazole derivatives to validate docking results and understand the dynamic nature of the binding. mdpi.comlasalle.mx

Advanced Spectroscopic and Analytical Techniques for Research on Chlorohyellazole

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of chlorohyellazole, offering precise mass measurements that are critical for confirming its molecular formula and identifying its metabolites. measurlabs.comspectralworks.com HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap systems, provide exceptional mass accuracy, which is indispensable for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.goveurachem.org This high resolution was crucial in the initial identification of this compound and related compounds. nih.gov

In the context of metabolite profiling, HRMS coupled with liquid chromatography (LC-HRMS) is a powerful platform for detecting and identifying this compound derivatives in complex biological matrices. mdpi.comifremer.frnih.gov This approach allows researchers to track the metabolic fate of this compound in various systems, identifying modifications such as hydroxylation, methylation, or conjugation, which are key to understanding its biological activity and degradation pathways. mdpi.com The ability to perform tandem mass spectrometry (MS/MS) within an HRMS instrument further aids in the structural elucidation of these metabolites by providing characteristic fragmentation patterns. nih.govmdpi.com

Table 1: Applications of HRMS in this compound Research

| Application | Technique | Information Obtained | Reference |

| Structural Confirmation | LC-QTOF-MS, LC-Orbitrap MS | Precise molecular weight, elemental composition from accurate mass measurements. | nih.gov |

| Metabolite Identification | LC-HRMS, LC-HRMS/MS | Detection and structural characterization of metabolic products in complex mixtures. | mdpi.comifremer.fr |

| Fragmentation Analysis | Tandem MS (MS/MS, MS³) | Characteristic fragmentation patterns for structural elucidation of the parent compound and its metabolites. | nih.govmdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules like this compound. nanalysis.comcore.ac.uk It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. libretexts.org

Advanced 1D and 2D NMR Techniques (e.g., COSY, HMBC, NOESY)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for assembling the complete structure of this compound. emory.edusinica.edu.twharvard.edu

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and types of protons and their immediate electronic environment, while ¹³C NMR reveals the carbon skeleton of the molecule. ntnu.edu

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems within the molecule. emerypharma.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for connecting different spin systems by showing correlations between protons and carbons that are separated by two or three bonds. core.ac.ukemerypharma.com This is particularly useful for identifying connections across quaternary carbons and heteroatoms. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton-carbon pairs, providing a map of all C-H bonds in the molecule. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, which is critical for determining the relative stereochemistry and conformation of the molecule.

The data from these experiments, when pieced together, allow for the unambiguous assignment of all proton and carbon signals and the complete elucidation of the this compound structure.

Table 2: Key NMR Experiments for this compound's Structural Elucidation

| NMR Experiment | Purpose | Type of Information | Reference |

| ¹H NMR | Identifies proton environments and multiplicities. | 1D | ntnu.edu |

| ¹³C NMR | Identifies carbon environments. | 1D | ntnu.edu |

| COSY | Establishes proton-proton coupling networks. | 2D Homonuclear | emerypharma.comyoutube.com |

| HSQC/HMQC | Correlates directly attached proton-carbon pairs. | 2D Heteronuclear | core.ac.uk |

| HMBC | Shows long-range (2-3 bond) proton-carbon correlations. | 2D Heteronuclear | core.ac.ukemerypharma.com |

| NOESY | Determines spatial proximity of protons for stereochemistry. | 2D Homonuclear | emory.edu |

Chromatographic Separations (HPLC, GC) Coupled with Advanced Detectors

Chromatographic techniques are fundamental for the isolation, purification, and quantitative analysis of this compound from its natural source or synthetic mixtures. ncl.res.in

High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation of this compound. uni-greifswald.denih.gov When coupled with advanced detectors such as photodiode array (PDA) detectors, mass spectrometers (LC-MS), or even NMR (LC-NMR), it provides a powerful platform for both qualitative and quantitative analysis. nih.govnumberanalytics.com Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), can also be employed, especially for derivatized or more volatile analogues of this compound. scioninstruments.comnih.gov Advanced detectors like flame ionization detectors (FID), electron capture detectors (ECD), and nitrogen-phosphorus detectors (NPD) can offer enhanced sensitivity and selectivity for specific applications. jijelaboglassplc.com

Development of Methodologies for Trace-Level Analysis in Complex Matrices

Detecting and quantifying this compound at trace levels within complex environmental or biological samples presents a significant analytical challenge. nih.goveurachem.org The development of robust analytical methodologies is crucial for pharmacokinetic studies, environmental monitoring, and understanding its ecological role. These methods often involve sophisticated sample preparation techniques to remove interfering substances, followed by highly sensitive analysis. chromatographyonline.com

Techniques such as solid-phase extraction (SPE) can be used to concentrate this compound from dilute solutions and remove matrix components. The subsequent analysis by LC-HRMS or GC-MS/MS provides the necessary sensitivity and selectivity for trace-level detection. nih.gov The development of such methods requires careful optimization of chromatographic conditions and mass spectrometer parameters to achieve low limits of detection (LOD) and quantification (LOQ). nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure

While NMR spectroscopy can determine the relative stereochemistry of a molecule, X-ray crystallography provides the definitive method for establishing the absolute configuration of a chiral molecule like this compound, provided a suitable single crystal can be obtained. researchgate.netnih.gov This technique involves diffracting X-rays through a crystal and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, which in turn reveals the precise arrangement of atoms in the solid state. nih.govnumberanalytics.com

The determination of the absolute configuration is achieved through the analysis of anomalous dispersion effects, which are subtle differences in the diffraction pattern caused by the interaction of X-rays with the core electrons of the atoms. mit.educhem-soc.si The presence of a chlorine atom in this compound enhances this anomalous scattering, facilitating a more confident assignment of the absolute stereochemistry. mit.edu Beyond absolute configuration, X-ray crystallography also provides invaluable information on the molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the crystalline solid, offering a complete picture of its solid-state structure. nde-ed.orgresearchgate.net

Future Research Directions and Applications in Chemical Biology

Exploration of Undiscovered Biosynthetic Pathways in Marine Microorganisms

While significant progress has been made in elucidating the biosynthetic pathways of carbazoles from terrestrial actinomycetes, the pathways in marine microorganisms, particularly cyanobacteria like Hyella caespitosa (the source of chlorohyellazole), remain largely uncharted territory. nih.govresearchgate.net The biosynthesis of bacterial carbazoles generally involves key enzymes such as a thiamine-diphosphate (ThDP)-dependent enzyme, a ketosynthase-like enzyme, and a carbazole (B46965) synthase that together construct the core tricyclic skeleton from precursors like tryptophan, pyruvate, and acetate (B1210297) molecules. nih.gov

Future research will likely focus on genome mining of marine cyanobacteria to identify biosynthetic gene clusters (BGCs) responsible for carbazole production. nih.gov The marine environment's unique conditions may have driven the evolution of novel enzymatic machinery and biosynthetic strategies. mdpi.comnih.gov Investigating these pathways could reveal new enzymes with unique catalytic functions, providing valuable tools for biotechnology and synthetic biology. nih.gov Photosynthetic marine filamentous cyanobacteria are known to be prominent sources of bioactive natural products and employ unique enzymatic methods for generating chemical diversity. escholarship.org Understanding the biosynthesis of this compound could clarify the timing and mechanism of the chlorination step, a key modification that often enhances biological activity. Techniques such as stable-isotope labeling studies combined with advanced mass spectrometry can be employed to trace the incorporation of precursors and elucidate the sequence of biosynthetic steps in vivo. nih.gov

Rational Design of Chemical Probes Based on the this compound Scaffold

The carbazole skeleton is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets. researchgate.netnih.gov The this compound structure, with its specific substitution pattern, offers a valuable starting point for the rational design of chemical probes. These probes are essential tools in chemical biology for identifying and studying the function of proteins and other biomolecules in complex biological systems. nih.gov

One promising avenue is the development of fluorescent probes for bioimaging. By conjugating a fluorophore to the this compound scaffold, it may be possible to create probes that selectively accumulate in certain cell types or organelles, leveraging the inherent biological activity of the carbazole core. rsc.org Given the reported anticancer activities of many carbazole alkaloids, this compound-based probes could be designed to target cancer cells for diagnostic imaging or to monitor drug distribution. researchgate.netmdpi.com Another approach involves designing activity-based probes or affinity-based probes to identify the specific molecular targets of this compound's biological effects. This involves incorporating a reactive group or a tag for pull-down experiments, which can help to deconvolve its mechanism of action and potentially identify novel therapeutic targets, including so-called "undruggable" protein complexes. nih.gov

Integration of Synthetic Biology and Chemoenzymatic Approaches for Analog Production

Total synthesis of carbazole alkaloids can be complex, often requiring multiple steps and harsh reaction conditions. mdpi.com The integration of synthetic biology and chemoenzymatic methods offers a powerful alternative for producing this compound analogs in a more efficient and sustainable manner. mdpi.comafricaresearchconnects.com

Recent studies have demonstrated the feasibility of using a multi-enzyme system from the neocarazostatin A biosynthetic pathway to create novel carbazole derivatives. mdpi.comresearchgate.net This system, often comprising a ThDP-dependent enzyme (like NzsH), a KAS-III-like synthase (NzsJ), and an aromatase/cyclase (NzsI), can accept a range of synthetic acyl-thioester analogs (acyl-SNACs) and substituted indole-3-pyruvate precursors. mdpi.comresearchgate.net This chemoenzymatic platform allows for the "plug-and-play" generation of diverse carbazole structures by varying the building blocks supplied to the enzymatic cascade. mdpi.com This strategy could be adapted to produce chlorinated analogs by using chlorinated indole (B1671886) precursors. Such approaches not only facilitate the production of new derivatives for structure-activity relationship (SAR) studies but also open the door to engineering the biosynthetic pathway itself to optimize the production of desired compounds or create molecules with enhanced properties. africaresearchconnects.com

Development of Novel Methodologies for Natural Product Discovery and Derivatization

The discovery of this compound from a marine cyanobacterium underscores the vast, yet underexplored, chemical diversity of the marine environment. nih.gov Future research will benefit from novel methodologies aimed at both discovering new natural products and efficiently derivatizing known scaffolds. Traditional discovery methods often rely on culturing microorganisms in the lab, which fails for the vast majority of microbes. technologynetworks.com

Innovative techniques like Small Molecule In Situ Resin Capture (SMIRC) are changing the landscape of natural product discovery. technologynetworks.comucsd.edu This method uses an absorbent resin to capture chemical compounds directly from their natural marine environment, bypassing the need for laboratory cultivation and potentially revealing metabolites that are only expressed in situ. technologynetworks.comtandfonline.com This "compound-first" approach can accelerate the identification of novel bioactive molecules. ucsd.edu For derivatization, modern synthetic organic chemistry continues to provide new tools. chemmethod.com Methods such as transition-metal-catalyzed C-H activation, cross-coupling reactions, and novel annulation strategies are continually being refined, allowing for the precise and efficient modification of the carbazole core. researchgate.net These advanced synthetic methods enable the rapid generation of libraries of this compound analogs, which are crucial for optimizing biological activity and developing potential therapeutic leads. chemmethod.com

Application of Artificial Intelligence and Machine Learning in Carbazole Research

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in drug discovery and natural product research. nih.gov These computational approaches can be applied to nearly every aspect of carbazole research, from discovery to clinical development. researcher.life

In the realm of biosynthesis, ML algorithms can analyze genomic data to identify and annotate putative carbazole BGCs in marine microorganisms, prioritizing them for experimental characterization. acs.org AI can also help discern catalytic motifs and predict enzyme function, aiding in the discovery of novel biocatalysts for synthetic biology applications. acs.org For drug development, ML models can predict the biological activities and pharmacokinetic properties (ADME/Tox) of virtual libraries of this compound analogs, helping to prioritize which compounds to synthesize and test. nih.govresearchgate.net This in silico screening can dramatically reduce the time and cost associated with lead optimization. Furthermore, AI is being used to analyze complex datasets from high-throughput screening and "omics" technologies to understand disease mechanisms and identify new therapeutic targets for carbazole-based compounds. nih.gov As biological and chemical datasets continue to grow, the integration of AI and ML will be indispensable for navigating the complexity of carbazole alkaloid research and unlocking their full therapeutic potential.

Conclusion

Summary of Key Research Advancements in Chlorohyellazole Chemistry

Research into the chemical compound this compound has yielded significant advancements, primarily centered on its isolation, structural characterization, and total synthesis. This compound is a naturally occurring carbazole (B46965) alkaloid that was originally isolated from the blue-green alga Hyella caespitosa. acs.orguni-greifswald.denih.gov Structurally, it is identified as 6-chloro-3-methoxy-2-methyl-1-phenyl-9H-carbazole, a chlorinated analogue of the related natural product, hyellazole (B1251194). uni.lupsu.edu Its molecular formula is C20H16ClNO. uni.luuni.lu

The primary focus of chemical research on this compound has been the development of elegant and efficient total synthesis strategies, a common challenge for complex natural products. Multiple successful synthetic routes have been reported, showcasing a variety of chemical methodologies:

Thermal Cyclization Reactions : One of the early successful approaches involved the thermal electrocyclic reaction of a substituted 3-(buta-1,3-dienyl)indole intermediate. psu.edu Another method utilized the thermal cyclization of a 2,3-divinylindole derivative in the presence of a palladium-on-carbon (Pd-C) catalyst to construct the carbazole core. acs.orgcapes.gov.br

Convergent Synthesis : A notable diversity-oriented convergent synthesis was developed, which allows for the creation of not only this compound but also related alkaloids like hyellazole, carbazomycin A, and carbazomycin B. figshare.comnih.govacs.org This strategy begins with readily available starting materials, Boc-protected 3-formylindole and dimethyl maleate, and employs key reactions such as the Wittig reaction, selective alkylations, Grignard reactions, and intramolecular cyclizations to build the complex structure. nih.govacs.orgncl.res.in

Transition Metal-Mediated Synthesis : An iron-mediated approach has been described, providing an improved and high-yield route to the related alkaloid hyellazole, with the methodology being applicable to this compound. researchgate.netthieme-connect.comresearchgate.net

Annulation Strategies : More recent methods include a base-induced double annulation reaction between 2-nitrochalcones and β-ketoesters, which has been successfully applied to the synthesis of both hyellazole and this compound. researchgate.net

While the synthesis of this compound has been a major area of advancement, its biological profile is less characterized. However, the broader class of carbazole alkaloids is well-regarded for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ncl.res.inresearchgate.net This provides a strong impetus for further investigation into the specific bioactivities of this compound. mdpi.com

Remaining Challenges and Future Prospects for Fundamental Research

Despite the progress in synthesizing this compound, several challenges and opportunities for future fundamental research remain.

Elucidation of Biosynthesis : The complete biosynthetic pathway of this compound in Hyella caespitosa has yet to be fully unraveled. mdpi.com While genome mining has identified the potential of the cyanobacterial order Pleurocapsales to produce diverse secondary metabolites, the specific enzymes and genetic pathways responsible for the formation and chlorination of the this compound scaffold are still unknown. nih.gov Future research in this area could enable biotechnological production methods through heterologous expression of the identified biosynthetic gene cluster.

Comprehensive Biological Profiling : There is a significant need for a thorough investigation into the biological activities of pure this compound. Its structural relationship to other potent carbazole alkaloids suggests it may possess valuable pharmacological properties. researchgate.netmdpi.com Future studies should involve systematic screening against a wide range of biological targets, including cancer cell lines, pathogenic microbes, and specific enzymes, to fully map its bioactivity profile and determine its mechanism of action.

Structure-Activity Relationship (SAR) Studies : A key area for future work is the systematic synthesis of this compound analogs to establish clear structure-activity relationships (SAR). psu.edu By modifying the substitution pattern on the carbazole nucleus—for instance, altering the position of the chlorine atom, changing the methoxy (B1213986) group, or substituting the phenyl ring—researchers can probe which structural features are essential for biological activity. This knowledge is fundamental for the rational design of new derivatives with enhanced potency or selectivity.

Q & A

Q. How can researchers ensure the stability of this compound in long-term storage for experimental use?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Monitor degradation via HPLC and identify degradation products using LC-MS. Store in amber vials under argon at –20°C to prevent photolysis and oxidation .

Methodological Resources Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。